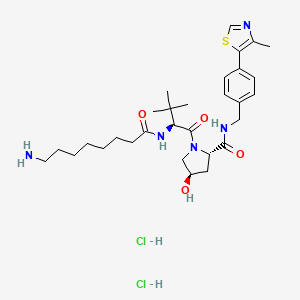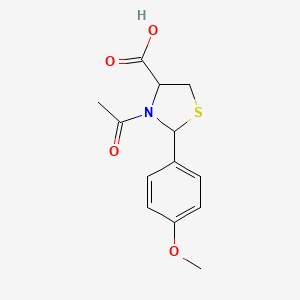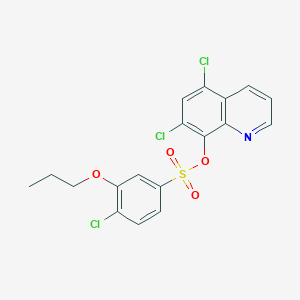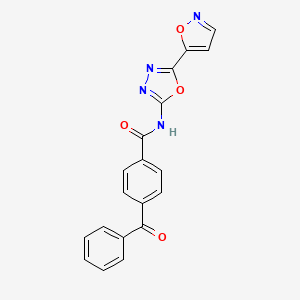
2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an acetylamino group, a dimethylcarbamoyl group, a thiophene ring, and an ethyl ester group attached to a carboxylic acid .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the acetylamino group could potentially be introduced through a reaction with chloroacetyl chloride . The dimethylcarbamoyl group might be introduced through a reaction with a suitable amine . The thiophene ring could be formed through a cyclization reaction . The ethyl ester group could be introduced through a reaction with ethanol .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The thiophene ring, a five-membered ring containing sulfur, would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetylamino group could potentially undergo nucleophilic substitution reactions . The thiophene ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like the acetylamino and carboxylic acid ethyl ester could potentially make the compound soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives : A key application of similar compounds involves the synthesis and characterization of various derivatives for potential applications in fields like medicinal chemistry. For instance, the study by Gouda and Abu‐Hashem (2011) focused on synthesizing and characterizing new thiazolidine and thiazolidinone derivatives using a related compound as an intermediate. These compounds were then evaluated for antioxidant and antitumor activities (Gouda & Abu‐Hashem, 2011).
Reactions and Transformations : Understanding the reactions and transformations of related compounds is another significant area of application. For example, Schenone, Fossa, and Menozzi (1991) explored the reaction of related ethyl or methyl esters in producing high yields of esters of 5-substituted 4-isoxazolecarboxylic acids. These reactions offer insights into the potential chemical behavior and applications of similar thiophene derivatives (Schenone, Fossa, & Menozzi, 1991).
Intermediate in Synthesis of Novel Compounds : Similar compounds are used as intermediates in the synthesis of novel organic compounds. For instance, a study by Pedersen and Carlsen (1977) demonstrated the use of similar ethyl esters in producing 4,6-bis(dimethylamino)thieno[2,3-b]pyridines through a ring-closure reaction, highlighting the potential of these compounds as precursors in synthetic organic chemistry (Pedersen & Carlsen, 1977).
Exploration of Chemical Properties and Reactions : Research often focuses on understanding the fundamental chemical properties and reactions of these compounds. For instance, the work of Gol'dfarb, Yakubov, and Belen’kii (1986) explored the reactions of aromatic and heteroaromatic compounds, providing insights into the chemical behavior and potential applications of thiophene derivatives (Gol'dfarb, Yakubov, & Belen’kii, 1986).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-5-20-13(19)9-7(2)10(12(18)16(3)4)21-11(9)15-8(17)6-14/h5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUONTUPPOOBZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Cyclopropylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2587099.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2587101.png)






![(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2587113.png)

![2-Benzyl-6-(2,5-dimethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2587119.png)

![N-(3-chlorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2587122.png)